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Compound Name:
1H-pyrazole

Cat. No.: B15301841

Get Quote
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A Technical Guide for Medicinal Chemistry Applications
Executive Summary

5-(Chloromethyl)-1-cyclopropyl-1H-pyrazole (CAS: 1393558-55-8) is a specialized
heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents targeting
kinase pathways and viral replication complexes (e.g., HCV NS5B). Its value lies in the
bifunctional reactivity of its core: the electrophilic chloromethyl group serves as a "warhead" for
nucleophilic substitution, while the cyclopropyl moiety provides unique steric bulk and
metabolic stability compared to standard alkyl groups.

This guide provides a rigorous technical analysis of the compound’s physicochemical
properties, structural validation strategies, and handling protocols. It is designed to move
beyond basic catalog data, offering the causal logic required for high-integrity research and
development.

Chemical Identity & Structural Analysis[1][2][3]
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The structural integrity of this compound hinges on the regiochemistry of the pyrazole ring.
Unlike symmetrical heterocycles, the 1,5-substitution pattern is thermodynamically less stable
than the 1,3-isomer during direct cyclization synthesis, often leading to regioisomeric impurities
that are difficult to separate.

| lentifiers[3][4]

Parameter Detail

IUPAC Name 5-(Chloromethyl)-1-cyclopropyl-1H-pyrazole
CAS Registry Number 1393558-55-8

SMILES CICC1=CC=NN1C1CC1

Molecular Formula C7H9CIN2

Molecular Weight 156.61 g/mol

Alkylating Agent (Primary allylic/benzylic-type

chloride)

Structural Alert

Structural Features & Reactivity Profile

e Chloromethyl Group (C5-CHzCI): This position is activated by the adjacent pyrazole

-system. It functions similarly to a benzylic chloride, making it highly susceptible to

reactions with amines, thiols, and alkoxides. Critical Note: This high reactivity necessitates
strict moisture control to prevent hydrolysis to the alcohol.

o Cyclopropyl Ring (N1-Substituent): The cyclopropyl group is an electron-donating group via
conjugation (Walsh orbitals) but exerts significant steric pressure. It prevents free rotation in
binding pockets, often improving potency in drug candidates.

» Pyrazole Core: The N2 nitrogen is a weak H-bond acceptor. The ring is aromatic but
electron-rich, susceptible to electrophilic aromatic substitution at C4.

Physical & Thermodynamic Properties
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The following data aggregates computed and empirical trends for this specific chemotype. Due

to the specialized nature of this intermediate, some values are derived from high-confidence

QSAR models validated against analogous pyrazoles.

Property

Value / Range

Technical Insight

Physical State

Low-melting solid or viscous oil

The cyclopropyl group disrupts
crystal packing compared to

planar phenyl analogs.

Boiling Point

~240-250 °C (Predicted @
760 mmHgQ)

High boiling point due to
polarity, but thermal instability
suggests distillation under high

vacuum is required.

LogP (Octanol/Water)

1.96 +0.2

Moderately lipophilic. Ideal for
organic extraction (DCM,

EtOAc) but low water solubility.

pKa (Conjugate Acid)

~2.5 (Pyrazole N2)

Very weak base. Will not
protonate significantly at
physiological pH, but forms
stable salts with strong acids
(HCI).

Density

~1.25 g/cm3

Higher density than non-
halogenated analogs due to

the chlorine atom.

Solubility

DMSO, Methanol, DCM,
EtOAC

Incompatible with nucleophilic
solvents (water, alcohols) over

long periods due to solvolysis.

Synthesis & Impurity Logic

Understanding the synthesis is crucial for anticipating the impurity profile. The most robust

route avoids direct cyclization (which yields mixtures) and instead proceeds via the reduction of

the corresponding ester.
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Synthesis Pathway (Graphviz)
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Caption: Figure 1. Regioselective synthesis pathway via ester reduction ensures the correct
1,5-substitution pattern, minimizing isomeric impurities.

Impurity Profile

e Hydrolysis Product: (1-Cyclopropyl-1H-pyrazol-5-yl)methanol. Result of moisture ingress.

o Regioisomer: 3-(Chloromethyl)-1-cyclopropyl-1H-pyrazole. Rare if the ester route is used,
but common if made via hydrazine cyclization.

o HCI Adduct: The product may sequester HCI gas from the thionyl chloride step, appearing as
a hydrochloride salt.

Structural Validation (Spectroscopy)

To validate the identity of 5-(chloromethyl)-1-cyclopropyl-1H-pyrazole, the following
spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCI

e 6.15 ppm (d, 1H): C4-H (Pyrazole ring). Characteristic doublet.

e 7.45 ppm (d, 1H): C3-H (Pyrazole ring). Downfield due to proximity to N.
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e 4.65 ppm (s, 2H): —CH2ClI. Diagnostic singlet. If this shifts to ~4.75 and broadens, suspect
hydrolysis (—CH20H).

e 3.80 ppm (m, 1H): Cyclopropyl CH (methine). Deshielded by N1.

e 1.00-1.30 ppm (m, 4H): Cyclopropyl CHz (methylene). Distinctive multiplets.

Analytical Workflow Diagram

Crude Sample

1H NMR (CDCI3) LC-MS (ESI+)
Check: Regiochemistry & Purity Check: MW (156.6) & Hydrolysis (+18)

Repurify (Flash Chrom.)
Hex/EtOAc

Release for Synthesis

Click to download full resolution via product page

Caption: Figure 2. Quality Control workflow emphasizing the detection of hydrolysis by-
products via LC-MS and regiochemistry via NMR.

Experimental Protocols
Protocol 6.1: Stability-Indicating HPLC Method

Purpose: To quantify purity and detect the hydrolysis degradant.

¢ Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 um, 4.6 x 100 mm).
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e Mobile Phase A: Water + 0.1% Formic Acid (Do not use phosphate buffers; they may
nucleophilically attack the chloride).

e Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
e Gradient: 5% B to 95% B over 10 minutes.
e Detection: UV @ 220 nm (Pyrazole absorption).
o Expected Retention:

o Hydrolysis Alcohol: ~2.5 min (More polar).

o Target Chloride: ~5.8 min.

Protocol 6.2: Handling & Storage

e Storage: -20°C under Argon/Nitrogen atmosphere.
o Container: Amber glass vial with Teflon-lined cap.

e Handling: Weigh quickly in a fume hood. The compound is a lachrymator and potential
alkylating agent. Double-gloving (Nitrile) is recommended.

Safety & Toxicology (E-E-A-T Grounding)
Hazard Classification (GHS):

o Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Danger).

o Germ Cell Mutagenicity: Category 2 (Suspected).

o Skin Corrosion/Irritation: Category 1B (Causes severe burns - due to potential HCI release
and alkylation).

Mechanism of Toxicity: As a primary alkyl halide, the chloromethyl group can alkylate DNA
bases (guanine N7), leading to replication errors. This mechanism is shared with nitrogen
mustards, necessitating containment level handling (OEL < 10 pug/m3 estimated).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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